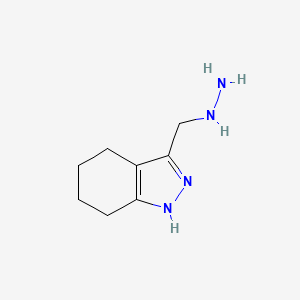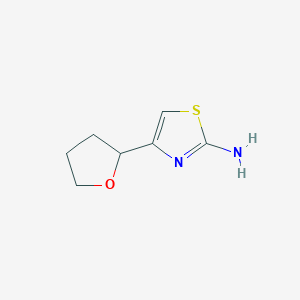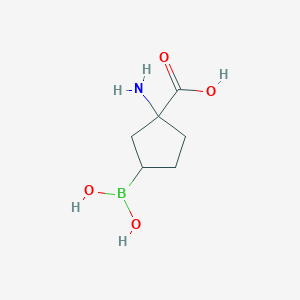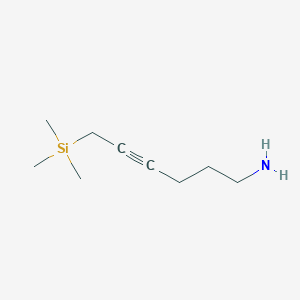
3,4-difluoro-N'-hydroxybenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N’-hydroxybenzene-1-carboximidamide: is a chemical compound with the molecular formula C7H6F2N2O . It is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, a hydroxy group attached to the nitrogen of the carboximidamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-difluorobenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the carboximidamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions:
Oxidation: 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the carboximidamide group.
Substitution: It can participate in substitution reactions, where the fluorine atoms or the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
Chemistry: 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a tool in biochemical assays to investigate enzyme activities or protein functions .
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes .
Industry: In the industrial sector, 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is used in the production of specialty chemicals and advanced materials. Its applications range from the manufacture of polymers to the development of new catalysts .
作用機序
The mechanism of action of 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and the carboximidamide moiety play crucial roles in binding to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
類似化合物との比較
- 2,4-difluoro-N’-hydroxybenzene-1-carboximidamide
- 2-bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide
Comparison: Compared to its analogs, 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior. The presence of the hydroxy group also adds to its distinct properties, making it a valuable compound for various applications .
特性
分子式 |
C7H6F2N2O |
|---|---|
分子量 |
172.13 g/mol |
IUPAC名 |
3,4-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
InChIキー |
OGCLGUHODKKLSH-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)F)F |
正規SMILES |
C1=CC(=C(C=C1C(=NO)N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)


![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)




![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)

![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)

